Bis-PEG1-C-PEG1-CH2COOH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

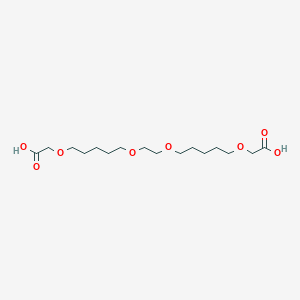

2-[5-[2-[5-(carboxymethoxy)pentoxy]ethoxy]pentoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O8/c17-15(18)13-23-9-5-1-3-7-21-11-12-22-8-4-2-6-10-24-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAISFDJULXOPPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCOCCCCCOCC(=O)O)CCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the PROTAC Linker: Bis-PEG1-C-PEG1-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG1-C-PEG1-CH2COOH, also known as PROTAC Linker 26, is a hetero-bifunctional polyethylene (B3416737) glycol (PEG)-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and application of this compound in the development of novel therapeutics.

Chemical Structure and Properties

This compound is characterized by a central diether core flanked by two PEG1 moieties, terminating in a carboxylic acid group. This structure imparts flexibility and hydrophilicity, which are crucial for optimizing the physicochemical properties and efficacy of the resulting PROTAC molecule.

The chemical structure is as follows:

Synonyms: 3,9,12,18-Tetraoxaeicosanedioic acid[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers in designing and executing the synthesis of PROTACs.

| Property | Value | Reference |

| Molecular Formula | C16H30O8 | [1][2] |

| Molecular Weight | 350.40 g/mol | [1][2] |

| Appearance | Off-white to yellow oil | [1][2] |

| Purity (by NMR) | ≥95.0% | [1] |

| Solubility | DMSO: 100 mg/mL (285.39 mM) | [2] |

| Storage Temperature | 2-8°C | [1] |

Role in PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5]

PEG-based linkers, such as this compound, are widely used in PROTAC design due to several advantageous properties:[4][6]

-

Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[4]

-

Flexibility: The flexible nature of the PEG linker allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex.

-

Tunable Length: The length of the PEG linker can be readily modified to optimize the distance and orientation between the POI and E3 ligase, which is crucial for efficient ubiquitination.[7]

-

Biocompatibility: PEG is a well-established biocompatible polymer, minimizing the risk of immunogenicity and other adverse effects.

Mechanism of Action: The Ubiquitin-Proteasome System

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the provided search results, a general approach for the synthesis of hetero-bifunctional PEG linkers can be adapted. The following represents a plausible, generalized synthetic workflow for PROTAC synthesis utilizing a PEG linker like this compound.

General Synthesis of a PEGylated PROTAC

This protocol outlines the coupling of a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[8]

Materials:

-

Protein of Interest (POI) ligand with a suitable functional group (e.g., amine).

-

E3 ligase ligand with a suitable functional group (e.g., a hydroxyl group for ether linkage).

-

This compound.

-

Coupling reagents (e.g., HATU, DIPEA).

-

Solvents (e.g., DMF, DMSO).

-

Purification supplies (e.g., HPLC).

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the POI ligand (with an amine functional group) and this compound in an appropriate solvent like DMF.

-

Add coupling reagents such as HATU and DIPEA to facilitate the formation of an amide bond between the carboxylic acid of the linker and the amine of the POI ligand.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting POI-linker intermediate by preparative HPLC.

-

-

Second Coupling Reaction (e.g., Ether Linkage):

-

The terminal hydroxyl group on the other end of the synthesized POI-linker conjugate can then be coupled to a suitable functional group on the E3 ligase ligand. For instance, if the E3 ligase ligand has a suitable leaving group, a Williamson ether synthesis could be employed.

-

Dissolve the purified POI-linker intermediate and the E3 ligase ligand in a suitable solvent.

-

Add a base to deprotonate the hydroxyl group on the linker, followed by the addition of the E3 ligase ligand.

-

Stir the reaction, potentially with heating, until completion, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Experimental Workflow for PROTAC Synthesis

The logical flow of synthesizing a PROTAC using a hetero-bifunctional linker is depicted in the following diagram.

Conclusion

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of Short, Flexible PEG-Based Linkers in PROTACs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific chemical entity "Bis-PEG1-C-PEG1-CH2COOH" is not a widely recognized or standard nomenclature in publicly available scientific literature on Proteolysis Targeting Chimeras (PROTACs). Therefore, this guide will focus on the core principles and mechanism of action of the class of molecules it represents: short, flexible linkers based on polyethylene (B3416737) glycol (PEG) moieties, which are fundamental in the design of many PROTACs.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of target proteins of interest (POIs).[1] Unlike traditional inhibitors that function through occupancy-driven pharmacology, PROTACs act catalytically, enabling the degradation of multiple protein copies per PROTAC molecule.[2]

A PROTAC molecule consists of three essential components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

A chemical linker that connects these two ligands.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4] This guide delves into the mechanism of action of short, flexible PEG-based linkers in PROTACs.

Core Mechanism of Action

The primary function of a PROTAC is to induce proximity between a POI and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI. This process can be broken down into several key steps, as illustrated in the diagram below.

Caption: General mechanism of action of a PROTAC molecule.

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The linker plays a crucial role in enabling this complex to form with a productive conformation.[4]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, continuing its catalytic cycle.[2]

The Role of Short, Flexible PEG-Based Linkers

The structure of the linker, including its length, flexibility, and composition, is a critical parameter in PROTAC design. Short, flexible linkers composed of polyethylene glycol (PEG) units offer several distinct advantages and disadvantages.

3.1 Advantages:

-

Enhanced Solubility: PEG units are hydrophilic, which can improve the aqueous solubility of the often lipophilic PROTAC molecule, enhancing its compatibility with physiological environments.[3][4]

-

Conformational Flexibility: The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex by allowing the two ligands to find their optimal binding pockets on their respective proteins.[1]

-

Synthetic Accessibility: Short PEG linkers are synthetically accessible and can be easily modified, facilitating the rapid generation of PROTAC libraries for optimization.[1]

3.2 Disadvantages:

-

Entropic Penalty: High flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, which may reduce its stability.[1]

-

Potential for Unproductive Conformations: While flexibility can be advantageous, it can also allow the PROTAC to adopt conformations that do not lead to efficient ubiquitination.

-

Metabolic Stability: PEG linkers may have lower metabolic stability in vivo compared to more rigid alkyl-based linkers.[3]

The optimal linker design strikes a balance between flexibility and pre-organization to minimize the entropic penalty while allowing for the formation of a stable and productive ternary complex.[5]

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize these parameters for several well-characterized PROTACs that utilize PEG-based or other flexible linkers.

Table 1: Performance of BRD4-Targeting PROTACs with Flexible Linkers

| PROTAC Name | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

|---|---|---|---|---|---|---|

| MZ1 | VHL | PEG-based | HeLa | ~10-20 | >90 | [6] |

| dBET1 | CRBN | PEG-based | MV4;11 | ~430 (EC50) | >90 | [7] |

| ARV-825 | CRBN | PEG-based | RS4;11 | <1 | >95 | [5] |

| QCA570 | CRBN | Alkyl/Ethynyl | MOLM13 | <0.01 | >95 |[5] |

Table 2: Performance of Other PROTACs with Flexible Linkers

| PROTAC Name | Target | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| ARV-110 | Androgen Receptor | CRBN | Piperidine-piperazine | VCaP | <1 | >95 | [8] |

| GMB-475 | BCR-ABL | VHL | PEG-based | K562 | ~25 | >90 | [9][10] |

| SNIPER(ABL)-39 | BCR-ABL | cIAP1 | PEGx3 | K562 | ~30 | >90 |[11] |

Experimental Protocols

The characterization of PROTACs involves a series of in vitro and cellular assays to determine their binding, degradation, and functional effects. Below are detailed protocols for two key experiments.

5.1 Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the levels of a target protein in cells following treatment with a PROTAC.

-

Materials:

-

Cell line expressing the POI

-

PROTAC compound(s) of interest

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

-

-

Methodology:

-

Cell Seeding and Treatment:

-

Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

-

5.2 Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Ternary Complex Formation

This protocol describes a method to monitor the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.

-

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vectors for POI fused to a BRET donor (e.g., NanoLuc luciferase) and E3 ligase fused to a BRET acceptor (e.g., HaloTag with a fluorescent ligand).

-

Transfection reagent (e.g., Lipofectamine)

-

PROTAC compound(s) of interest

-

White, opaque 96-well assay plates

-

Nano-Glo® Luciferase Assay Reagent (or equivalent)

-

Plate reader capable of measuring luminescence at two distinct wavelengths.

-

-

Methodology:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the donor-POI and acceptor-E3 ligase expression vectors.

-

Plate the transfected cells into 96-well plates and incubate for 24-48 hours.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 1-4 hours).

-

-

BRET Measurement:

-

Add the luciferase substrate to each well.

-

Immediately measure the luminescence at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 610 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.

-

Plot the BRET ratio as a function of PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (EC50).

-

-

Visualization of Pathways and Workflows

6.1 Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel PROTAC.

Caption: A typical experimental workflow for PROTAC development.

6.2 Signaling Pathway: Targeting BCR-ABL in Chronic Myeloid Leukemia

PROTACs can be designed to target oncogenic fusion proteins like BCR-ABL, which drives Chronic Myeloid Leukemia (CML). The diagram below illustrates the BCR-ABL signaling pathway and the intervention point for a BCR-ABL-targeting PROTAC.

Caption: The BCR-ABL signaling pathway and its disruption by a PROTAC.

Conclusion and Future Outlook

Short, flexible PEG-based linkers are a vital component in the PROTAC designer's toolkit. They offer a straightforward and effective means to bridge a target protein and an E3 ligase, often leading to potent protein degradation. While challenges related to metabolic stability and the potential for high conformational flexibility remain, the ease of synthesis and the ability to fine-tune solubility make them an attractive starting point for PROTAC optimization. Future advancements in computational modeling and structural biology will continue to refine our understanding of the complex interplay between linker composition, ternary complex geometry, and degradation efficiency, paving the way for the rational design of next-generation PROTACs with enhanced therapeutic properties.

References

- 1. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. arvinas.com [arvinas.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Solubility and Stability of Bis-PEG1-C-PEG1-CH2COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Bis-PEG1-C-PEG1-CH2COOH, a bifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for the successful design, synthesis, and application of the resulting PROTAC molecules. This document summarizes known solubility data, discusses anticipated stability based on the chemical properties of its constituent polyethylene (B3416737) glycol (PEG) and carboxylic acid moieties, and provides detailed experimental protocols for researchers to determine these parameters in their own laboratories.

Introduction

This compound (CAS No. 2358775-67-2) is a homobifunctional crosslinker featuring two carboxylic acid groups separated by a flexible polyethylene glycol spacer.[1][2] Its structure is designed to bridge an E3 ligase ligand and a target protein ligand in a PROTAC, facilitating the ubiquitination and subsequent degradation of the target protein.[3] The length and hydrophilicity of the PEG chain can significantly influence the solubility, permeability, and pharmacokinetic properties of the final PROTAC conjugate. The terminal carboxylic acids provide reactive handles for conjugation to amine-containing moieties via amide bond formation.[1][2] This guide will delve into the critical aspects of solubility and stability that are paramount for its effective use in drug development.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2358775-67-2 | [3][4][5][6][7] |

| Molecular Formula | C16H30O8 | [3][4] |

| Molecular Weight | 350.40 g/mol | [3] |

| Appearance | Off-white to yellow oil | [3] |

| Storage (Pure Form) | -20°C for up to 3 years | [3] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |

Solubility Profile

The solubility of this compound is a key parameter for its handling, reaction setup, and the formulation of any resulting conjugates. While comprehensive data is limited, the presence of the hydrophilic PEG chain and two polar carboxylic acid groups suggests good solubility in polar organic solvents and aqueous buffers at appropriate pH.

Quantitative Solubility Data

The following table summarizes the known and anticipated solubility of this compound. It is important to note that only the solubility in DMSO is based on published data; other values are estimates based on the properties of similar PEGylated dicarboxylic acids. Researchers should determine the solubility in their specific solvent systems experimentally.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Reference |

| DMSO | 100 | 285.39 | Ultrasonic assistance may be required. DMSO is hygroscopic, which can affect solubility. | [3] |

| Water (pH > 7) | > 50 (Estimated) | > 142.7 (Estimated) | Solubility is pH-dependent due to the carboxylic acid groups. At pH values above the pKa, the carboxylate form is more soluble. | |

| Ethanol | > 50 (Estimated) | > 142.7 (Estimated) | Generally soluble in lower-chain alcohols. | |

| Methanol | > 50 (Estimated) | > 142.7 (Estimated) | Generally soluble in lower-chain alcohols. | |

| Dichloromethane | > 25 (Estimated) | > 71.3 (Estimated) | Moderately soluble. | |

| Acetonitrile | > 25 (Estimated) | > 71.3 (Estimated) | Moderately soluble. |

Experimental Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in a solvent of interest.

Methodology:

-

Preparation: Accurately weigh a specific amount of this compound into a vial. Add a small, precise volume of the test solvent to create a high-concentration slurry.

-

Solubilization: Vigorously mix the sample using a vortex mixer. If solids persist, use an ultrasonic bath to aid dissolution.

-

Equilibration: Allow the mixture to equilibrate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure saturation.

-

Separation: Centrifuge the sample to pellet any undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine its concentration using a suitable analytical method such as HPLC or LC-MS. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

Stability Profile

The stability of this compound is crucial for its storage, handling during conjugation reactions, and the in-vivo performance of the resulting PROTAC. Degradation can occur through several pathways, including hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Stability

The polyether backbone of PEG is generally stable to hydrolysis.[8] However, if ester bonds were present from a particular synthesis route (which is not the case for the primary structure of this molecule), they could be susceptible to hydrolysis, especially at acidic or basic pH.[9] The primary structure of this compound does not contain ester linkages, suggesting good hydrolytic stability.

Oxidative Stability

The ether linkages in the PEG backbone are susceptible to auto-oxidation, which can be initiated by heat, light, or the presence of transition metals.[10] This process can lead to chain cleavage and the formation of various degradation products. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to protect it from light.

Thermal Stability

PEG compounds can undergo thermal degradation at elevated temperatures. Studies have shown that PEG can degrade at temperatures as low as 63-75°C, particularly in the presence of oxygen.[11][12] Thermal degradation can proceed via random chain scission.[13] For short heating periods during chemical reactions, it is advisable to keep temperatures as low as feasible. For long-term storage, the recommended temperature is -20°C.[3]

pH Stability

The stability of the molecule is expected to be good across a range of pH values. However, extreme pH conditions, especially when combined with high temperatures, could potentially accelerate degradation of the PEG backbone. The carboxylic acid groups themselves are stable, but their ionization state is pH-dependent, which will affect the molecule's overall charge and solubility.

Enzymatic Stability

The polyether backbone of PEG is generally considered to be resistant to enzymatic degradation in mammalian systems.[14] However, some studies have suggested that certain enzymes, such as cholesterol esterase, may be capable of hydrolyzing ester bonds if they are present.[14] As this specific linker does not contain ester bonds, significant enzymatic degradation is not anticipated.

Summary of Anticipated Stability

| Condition | Anticipated Stability | Potential Degradation Pathway |

| Aqueous Buffers (pH 4-8) | High | Minimal degradation expected. |

| Strong Acid/Base | Moderate | Potential for accelerated oxidation of the PEG backbone. |

| Elevated Temperature (>60°C) | Low to Moderate | Thermal and oxidative degradation of the PEG chain.[15][16] |

| Presence of Oxidizing Agents | Low | Oxidation of the PEG backbone. |

| Presence of Proteases/Esterases | High | The molecule lacks common enzymatic cleavage sites. |

| Long-term Storage (-20°C, inert atm.) | High | Recommended storage condition to minimize degradation.[3] |

Experimental Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute this stock solution into the desired aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 4.0) to a final concentration suitable for analysis.

-

Incubation: Aliquot the solutions into multiple vials and incubate them under the desired test conditions (e.g., different temperatures, exposure to light). Include a control sample stored at -80°C.

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

Quenching: If necessary, quench any potential degradation by adding an organic solvent and/or freezing the sample immediately at -80°C.

-

Quantification: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.

Conclusion

This compound is a valuable tool in the development of PROTACs. Its solubility and stability are critical parameters that influence its utility. This guide has summarized the available data and provided a framework for its experimental characterization. Based on its structure, the molecule is expected to have good solubility in polar solvents and aqueous buffers (at neutral to basic pH) and to be reasonably stable under typical laboratory and physiological conditions. However, care should be taken to avoid high temperatures and oxidizing conditions to prevent degradation of the PEG backbone. The provided experimental protocols offer a starting point for researchers to generate specific data for their unique applications, ensuring the quality and reliability of their results.

References

- 1. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]

- 2. Carboxylic acid | Polymer PEG | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:2358775-67-2 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]

- 5. This compound | CAS:2358775-67-2 | Biopharma PEG [biochempeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. prolynxinc.com [prolynxinc.com]

- 9. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. conservationphysics.org [conservationphysics.org]

- 12. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.korea.ac.kr [pure.korea.ac.kr]

- 14. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Bis-PEG1-C-PEG1-CH2COOH: A PEG-Based PROTAC Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-PEG1-C-PEG1-CH2COOH, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker explicitly designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its critical role in the mechanism of PROTACs, and provide generalized experimental protocols for its application in the development of novel therapeutics.

Core Concepts: The Role of this compound in PROTAC Technology

PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.

This compound serves as this critical linker. Its chemical structure is designed to offer a flexible and hydrophilic bridge between the POI and E3 ligase ligands. The PEG composition enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The terminal carboxylic acid group provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.

Physicochemical Properties

A clear understanding of the molecular properties of this compound is fundamental for its application in PROTAC design and synthesis.

| Property | Value | Citation(s) |

| Molecular Formula | C16H30O8 | [1][2] |

| Molecular Weight | 350.40 g/mol | [1][2][3] |

| CAS Number | 2358775-67-2 | [1][2] |

| Appearance | Oil | [1] |

| Color | Off-white to yellow | [1] |

Mechanism of Action: The PROTAC Signaling Pathway

The ultimate function of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. The linker, in this case, this compound, plays a crucial role in facilitating the formation of a productive ternary complex between the protein of interest and the E3 ligase.

As depicted in the signaling pathway, the PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin molecules from the E2-E3 ligase complex to the target protein. The resulting poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to engage in further rounds of degradation.

Experimental Protocols and Workflow

The development of a novel PROTAC involves a multi-step process, from synthesis to biological evaluation. The following sections outline generalized protocols where this compound can be utilized.

General Synthesis of a PROTAC

The synthesis of a PROTAC using this compound typically involves a two-step sequential amide coupling. The order of coupling (i.e., whether the linker is first attached to the POI ligand or the E3 ligase ligand) will depend on the specific chemistry of the ligands.

Materials:

-

Protein of Interest (POI) ligand with a free amine group.

-

E3 ligase ligand with a free amine group (e.g., pomalidomide).

-

This compound.

-

Amide coupling reagents (e.g., HATU, HOBt, EDC).

-

Organic solvents (e.g., DMF, DMSO).

-

Purification supplies (e.g., HPLC).

Protocol:

-

First Amide Coupling:

-

Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.0 eq) in an anhydrous solvent such as DMF.

-

Add coupling reagents (e.g., HATU and DIPEA) and stir the reaction at room temperature.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

-

-

Second Amide Coupling:

-

Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand (1.0 eq) in an anhydrous solvent.

-

Add coupling reagents and stir the reaction at room temperature.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

PROTAC Evaluation Workflow

Once synthesized, the efficacy of the PROTAC must be evaluated. A typical workflow for this process is illustrated below.

Western Blot for Protein Degradation

A key experiment to determine the effectiveness of a PROTAC is to measure the degradation of the target protein in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Plate a relevant cell line expressing the target protein and allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading for the subsequent steps.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to normalize the data.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control band intensity for each sample. This will allow for the determination of key parameters such as DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

-

Conclusion

This compound is a valuable tool in the rapidly advancing field of targeted protein degradation. Its PEG-based structure offers favorable physicochemical properties, and its bifunctional nature allows for the straightforward synthesis of PROTAC molecules. A thorough understanding of its properties, the underlying mechanism of PROTAC action, and robust experimental evaluation are critical for the successful development of novel protein-degrading therapeutics. This guide provides a foundational framework for researchers and drug developers to effectively utilize this versatile linker in their discovery programs.

References

An In-depth Technical Guide to Bis-PEG1-C-PEG1-CH2COOH (CAS: 2358775-67-2): A Key Linker for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis-PEG1-C-PEG1-CH2COOH, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is critical for its efficacy, influencing solubility, cell permeability, and the geometric orientation of the target protein and E3 ligase to facilitate ubiquitination and subsequent degradation. This document details the physicochemical properties of this compound, provides generalized experimental protocols for its use in PROTAC synthesis and evaluation, and illustrates the underlying biological and chemical workflows.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby eliminating it from the cell. This "event-driven" pharmacology allows for substoichiometric, catalytic activity, making PROTACs a powerful tool for targeting proteins that have been traditionally difficult to inhibit with conventional small molecules.

The linker is not merely a spacer but plays a crucial role in the PROTAC's overall efficacy. Its length, rigidity, and composition, including the incorporation of hydrophilic units like PEG, can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the entire molecule.

Physicochemical Properties of this compound

This compound, also known as PROTAC Linker 26 or 3,9,12,18-Tetraoxaeicosanedioic acid, is a flexible, hydrophilic linker with terminal carboxylic acid groups. These functional groups allow for covalent attachment to amine-containing moieties on the target protein and E3 ligase ligands through standard amide bond formation reactions.

| Property | Value | Reference |

| CAS Number | 2358775-67-2 | [1][2] |

| Molecular Formula | C16H30O8 | [1] |

| Molecular Weight | 350.40 g/mol | [1] |

| Appearance | Oil or Solid | [1][2] |

| Color | Off-white to yellow | [1] |

| Purity | ≥95% - 98% | [1][2] |

| Solubility | DMSO: 100 mg/mL (285.39 mM; with ultrasonic assistance) | [1] |

| Storage (Pure Form) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 6 months | [1] |

The Role of this compound in PROTAC Design

The PEG units in this compound impart hydrophilicity to the PROTAC molecule, which can improve solubility and potentially reduce non-specific binding. The flexibility of the PEG chain can also be advantageous in allowing the two ends of the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex. The terminal dicarboxylic acid functionality provides a straightforward handle for conjugation.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves sequential amide bond formation. The choice of which ligand to attach first depends on the stability and functional group compatibility of the ligands.

Caption: A generalized workflow for the synthesis of a PROTAC.

Materials:

-

This compound

-

POI ligand with a free amine group

-

E3 ligase ligand with a free amine group

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Tertiary base (e.g., DIPEA)

-

Purification supplies (e.g., HPLC columns, silica (B1680970) gel)

Protocol for First Amide Coupling:

-

Dissolve this compound in anhydrous DMF.

-

Add a coupling agent (e.g., 1.1 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA).

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.

-

Add the POI ligand (1 equivalent) dissolved in anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the resulting mono-conjugated intermediate by flash chromatography or preparative HPLC.

Protocol for Second Amide Coupling:

-

Dissolve the purified POI-Linker-COOH intermediate in anhydrous DMF.

-

Add the coupling agent (e.g., 1.1 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA).

-

Stir for 15-30 minutes at room temperature.

-

Add the E3 ligase ligand (1 equivalent) dissolved in anhydrous DMF.

-

Monitor the reaction by LC-MS until completion.

-

Perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR spectroscopy.

In Vitro Evaluation of PROTAC Activity

Western Blotting for Protein Degradation:

-

Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and time points. This allows for the calculation of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

This compound is a versatile and valuable linker for the construction of PROTACs. Its hydrophilic and flexible nature can impart favorable physicochemical properties to the resulting PROTAC, potentially leading to improved efficacy. The terminal carboxylic acid groups provide convenient handles for a streamlined synthesis process. While this guide provides a foundational understanding and generalized protocols, researchers are encouraged to optimize the synthesis and experimental conditions for their specific target and cellular context. The continued exploration of linkers like this compound will undoubtedly contribute to the advancement of PROTAC technology and the development of new therapeutics.

References

An In-depth Technical Guide on the Core Principles of Using Bifunctional PEG Linkers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles and applications of bifunctional polyethylene (B3416737) glycol (PEG) linkers in bioconjugation, with a focus on their use in drug development.

Introduction to Bifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units.[1][2] Their water solubility, biocompatibility, flexibility, and low immunogenicity make them ideal for use in the pharmaceutical industry.[1][2][3] Bifunctional PEGs possess reactive functional groups at both ends of the polymer chain, enabling them to act as crosslinkers or spacers between two molecular entities, such as a drug and a targeting molecule.[4][5]

The use of PEG linkers, a process known as PEGylation, can significantly enhance the therapeutic properties of molecules by:

-

Increasing solubility and stability: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs and protect them from enzymatic degradation.[1][3]

-

Prolonging circulation half-life: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, extending its time in circulation.[4][6][7]

-

Reducing immunogenicity: PEG chains can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.[3][7][]

Bifunctional PEG linkers are broadly categorized into two main types:

-

Homobifunctional PEGs: These possess two identical functional groups (X-PEG-X) and are primarily used for crosslinking similar molecules or for creating hydrogels.[4][9]

-

Heterobifunctional PEGs: These have two different functional groups (X-PEG-Y), allowing for the sequential and specific conjugation of two distinct molecules.[4][9][10] This controlled reactivity is particularly valuable in the development of complex bioconjugates like antibody-drug conjugates (ADCs).[10][11]

Chemistry of Bifunctional PEG Linkers

The choice of reactive groups on a bifunctional PEG linker is determined by the available functional groups on the target molecules. The most commonly targeted functional groups on proteins are the primary amines of lysine (B10760008) residues and the thiol groups of cysteine residues.[12][13]

Common Reactive Groups and Their Targets

| Reactive Group | Target Functional Group | Resulting Bond | Reaction pH | Key Characteristics |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0-9.0 | Forms a stable bond; widely used due to the abundance of lysine residues on proteins.[4][14] |

| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether | 6.5-7.5 | Highly specific reaction with cysteine residues, forming a stable covalent bond.[4][14] |

| Aldehyde | Amine (-NH₂), Hydrazide | Imine (reduced to secondary amine) | ~5.0-6.0 | Allows for N-terminal specific PEGylation at controlled pH.[15][16] |

| Azide/Alkyne | Alkyne/Azide | Triazole | Not specified | Used in "click chemistry" for highly specific and efficient bioorthogonal conjugation.[10][17] |

| Hydrazide | Carbonyl (Aldehyde/Ketone) | Hydrazone | Not specified | Reacts faster with carbonyls than amines, useful for site-specific crosslinking.[18] |

Applications in Drug Development

Bifunctional PEG linkers are instrumental in the design and development of advanced drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on tumor cells.[] Heterobifunctional PEG linkers are crucial in this context, serving to:

-

Enhance solubility and stability: Many cytotoxic payloads are hydrophobic, and incorporating a hydrophilic PEG linker can prevent aggregation and improve the overall properties of the ADC.[3][19]

-

Optimize drug-to-antibody ratio (DAR): PEG linkers can enable higher drug loading without compromising the ADC's stability and pharmacokinetic profile.[3]

-

Modulate pharmacokinetics: The length of the PEG linker can significantly impact the ADC's circulation half-life and tumor accumulation.[6][19]

Targeted Drug Delivery

A targeting moiety, such as a peptide or folate, can be attached to one end of a heterobifunctional PEG linker, with a therapeutic agent or nanoparticle on the other.[4][20] This strategy facilitates active targeting to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.[20]

Nanoparticle Functionalization

PEG linkers are used to attach ligands to the surface of nanoparticles, which improves their stability in biological fluids and allows for targeted delivery.[1][4]

Quantitative Data on PEG Linker Performance

The length of the PEG linker is a critical parameter that can significantly influence the performance of a bioconjugate.

Table 1: Impact of PEG Linker Length on ADC Efficacy

| PEG Linker Length | In Vitro Cytotoxicity | In Vivo Half-Life | In Vivo Efficacy | Reference |

| No PEG | High | 19.6 min | - | [6] |

| 4 kDa | Reduced by 4.5-fold | Increased by 2.5-fold | - | [6] |

| 10 kDa | Reduced by 22-fold | Increased by 11.2-fold | - | [6] |

Table 2: Influence of PEG Linker Length on Liposome Tumor Accumulation

| PEG Linker Length | In Vitro Cellular Uptake | In Vivo Tumor Accumulation | In Vivo Antitumor Activity | Reference |

| 2 kDa | No significant difference | - | - | [20][21] |

| 5 kDa | No significant difference | Increased | - | [20][21] |

| 10 kDa | No significant difference | Significantly Increased | Tumor size reduced by >40% compared to 2k and 5k | [20][21] |

Experimental Protocols

The following are generalized protocols for common bioconjugation reactions using bifunctional PEG linkers. It is crucial to optimize reaction conditions for each specific application.[22]

Protocol for Protein-Protein Conjugation with Amine-Reactive Linkers (e.g., NHS-PEG-X)

Materials:

-

Protein to be PEGylated

-

Amine-reactive bifunctional PEG (e.g., NHS-PEG-X)

-

Reaction Buffer: 20 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5[4]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[4][24]

-

PEG Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG linker in anhydrous DMSO or DMF to a concentration of 10 mM.[4][23][24]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG reagent to the protein solution.[4][22][25] The final concentration of the organic solvent should be less than 10%.[14][25]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[4][14][23]

-

Quenching: (Optional) Add quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG linker.[22]

-

Purification: Remove excess unreacted PEG and quenching reagent using a desalting column or centrifugal filters.[4][14]

Protocol for Two-Step Conjugation using a Heterobifunctional Linker (e.g., Mal-PEG-NHS)

This protocol describes the conjugation of a thiol-reactive drug to an antibody.[10]

Step 1: Antibody Modification with NHS Ester

-

Antibody Preparation: Dissolve the antibody in a phosphate buffer (pH 7.2-7.5).[10][14]

-

Linker Addition: Add a 10-fold molar excess of the Mal-PEG-NHS linker to the antibody solution.[10]

-

Incubation: Incubate for 1 hour at room temperature.[10]

-

Purification: Remove the excess linker using a desalting column.[10]

Step 2: Drug Conjugation to Maleimide Group

-

Drug Preparation: Dissolve the thiol-containing drug in a suitable organic solvent (e.g., DMSO).[10]

-

Conjugation: Add a 3-fold molar excess of the drug solution to the modified antibody.[10]

-

Incubation: Incubate for 2 hours at room temperature.[10]

-

Final Purification: Purify the resulting ADC using appropriate chromatographic techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]

Purification and Characterization of PEGylated Proteins

Purification of PEGylated proteins is essential to remove unreacted protein, excess PEG, and other byproducts.[] Common purification techniques include:

-

Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[][27]

-

Ion Exchange Chromatography (IEX): PEG chains can shield surface charges on proteins, altering their binding to IEX resins and allowing for separation of different PEGylated species.[][28]

-

Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary method to IEX for purifying PEGylated proteins.[]

Characterization of the final conjugate is critical to confirm the degree of PEGylation and purity. This is often achieved using:

-

SDS-PAGE: To visualize the increase in molecular weight.

-

Mass Spectrometry: To determine the precise molecular weight and degree of PEGylation.[29]

-

HPLC: To assess purity and quantify different PEGylated forms.[29]

Visualizations

Diagram 1: General Structure of Bifunctional PEG Linkers

Caption: Comparison of homobifunctional and heterobifunctional PEG structures.

Diagram 2: Experimental Workflow for Protein PEGylation

Caption: General experimental workflow for protein PEGylation.

Diagram 3: Reaction Pathway for Amine-Reactive PEGylation using an NHS-Ester

Caption: Amine-reactive PEGylation using an NHS-ester to form a stable amide bond.

References

- 1. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 2. chempep.com [chempep.com]

- 3. adcreview.com [adcreview.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Polyethylene Glycol Classification | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. creativepegworks.com [creativepegworks.com]

- 16. interchim.fr [interchim.fr]

- 17. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 18. interchim.fr [interchim.fr]

- 19. benchchem.com [benchchem.com]

- 20. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. benchchem.com [benchchem.com]

- 23. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 24. broadpharm.com [broadpharm.com]

- 25. confluore.com [confluore.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Bis-PEG1-C-PEG1-CH2COOH in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.

This document provides detailed application notes and a representative protocol for the use of Bis-PEG1-C-PEG1-CH2COOH (CAS: 2358775-67-2), a polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of PROTACs. PEG linkers are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length to facilitate productive ternary complex formation.

Linker Profile: this compound

| Parameter | Value |

| IUPAC Name | 3,9,12,18-Tetraoxaicosane-1,20-dioic acid |

| Synonyms | PROTAC Linker 26 |

| CAS Number | 2358775-67-2 |

| Molecular Formula | C16H30O8 |

| Molecular Weight | 350.40 g/mol |

| Appearance | Off-white to yellow oil |

| Solubility | Soluble in DMSO |

Note: The data in this table is compiled from publicly available information from chemical suppliers.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a sequential two-step amide coupling process. First, one of the carboxylic acid groups of the linker is coupled to an amine-functionalized E3 ligase ligand. Following purification, the second carboxylic acid group is then coupled to an amine-functionalized ligand for the protein of interest (or vice versa).

Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

Experimental Protocol: Representative Synthesis of a PROTAC

Disclaimer: The following is a representative protocol based on general chemical principles for PROTAC synthesis. As no specific, peer-reviewed protocol for the use of this compound was identified, researchers should consider this a starting point and may need to optimize conditions for their specific ligands.

Materials and Reagents

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

-

Amine-functionalized POI ligand

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (if Boc-protected amines are used)

-

Solvents for purification (e.g., acetonitrile, water, methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

-

To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add this compound (1.2 eq).

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker intermediate.

-

Characterize the purified intermediate by LC-MS and NMR.

Step 2: Synthesis of the Final PROTAC Molecule

-

To a solution of the purified E3 ligase ligand-linker intermediate (1.0 eq) in anhydrous DMF, add the amine-functionalized POI ligand (1.2 eq).

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., reaction yields, DC50, Dmax, binding affinities) for PROTACs synthesized using this compound. Researchers are encouraged to perform their own in vitro and in-cell assays to determine the efficacy of their synthesized PROTACs. Representative data for PROTACs with other PEG linkers often show degradation at nanomolar concentrations.

PROTAC Mechanism of Action

The synthesized PROTAC molecule, upon entering the cell, facilitates the formation of a ternary complex between the target protein of interest and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile PEG-based linker for the synthesis of PROTACs. While specific, published protocols and quantitative data for this linker are currently lacking, the representative protocol provided herein, based on standard amide coupling chemistry, offers a solid foundation for researchers to begin their PROTAC synthesis endeavors. It is crucial to perform thorough analytical characterization of the synthesized PROTAC and to conduct biological assays to determine its degradation efficiency and cellular effects. The continued exploration and optimization of linkers like this compound will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic strategy.

Application Notes and Protocols for Conjugating Bis-PEG1-C-PEG1-CH2COOH to an Amine-Containing Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of Bis-PEG1-C-PEG1-CH2COOH, a bifunctional PEG linker, to a ligand containing a primary amine, such as a protein, peptide, or small molecule. The protocol utilizes the widely established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid group of the PEG linker and an amine group on the ligand.[1][2] This process, often referred to as PEGylation, is a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3] Benefits of PEGylation include an extended circulatory half-life, improved solubility, reduced immunogenicity, and protection from proteolytic degradation.[4]

The this compound linker is a flexible, hydrophilic spacer that can be incorporated into more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ligase ligand.[5][6] The protocols outlined below provide a comprehensive workflow from reagent preparation to the purification and characterization of the final conjugate.

Chemical Principle of Conjugation

The conjugation of this compound to an amine-containing ligand is a two-step process facilitated by EDC and NHS.

-

Activation of the Carboxylic Acid: EDC activates the terminal carboxylic acid group of the PEG linker to form a highly reactive O-acylisourea intermediate.[7]

-

Formation of a Stable NHS Ester and Amide Bond Formation: This unstable intermediate reacts with NHS (or its water-soluble analog, Sulfo-NHS) to create a more stable, amine-reactive NHS ester.[2] The NHS ester then readily reacts with a primary amine on the ligand to form a stable amide bond, releasing NHS as a byproduct.[8]

The two-step process is favored as it enhances coupling efficiency and minimizes the risk of EDC-mediated polymerization of the ligand, especially if the ligand itself contains carboxyl groups.[9]

Experimental Protocols

Materials and Reagents

-

This compound

-

Amine-containing ligand (e.g., protein, peptide)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Purification columns (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))

-

Analytical instruments for characterization (e.g., Mass Spectrometer, HPLC system)

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group on the PEG linker.

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

In a reaction vessel, add the this compound solution.

-

Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS to the PEG linker solution.[11] The activation reaction is most efficient at a pH between 4.5 and 7.2.[10]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[10][12]

Protocol 2: Conjugation of Activated PEG Linker to the Amine-Containing Ligand

This protocol details the reaction between the activated PEG linker and the amine-containing ligand.

-

Prepare the amine-containing ligand in the Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[10]

-

Adjust the pH of the activated PEG linker solution from Protocol 1 to 7.2-7.5 by adding Coupling Buffer. The reaction of the NHS ester with the primary amine is most efficient at a pH between 7.0 and 8.0.[10][13]

-

Add the amine-containing ligand to the activated PEG linker solution. A 1 to 1.5-fold molar ratio of the amine-containing molecule to the PEG linker is often used.[11]

-

Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[9] Hydroxylamine will hydrolyze any unreacted NHS esters.[10]

Purification of the PEG-Ligand Conjugate

Following the conjugation reaction, the desired PEG-ligand conjugate needs to be purified from unreacted starting materials and byproducts. A combination of chromatographic techniques is often employed.[]

Protocol 3: Purification by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the ligand, allowing for its separation from the unreacted ligand.[][15]

-

Equilibrate a suitable SEC column (e.g., Superdex 75 or 200, depending on the conjugate size) with an appropriate buffer (e.g., PBS).

-

Load the quenched reaction mixture onto the column.

-

Elute the sample with the equilibration buffer at a constant flow rate.

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins).

-

Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify the fractions containing the purified conjugate.

Protocol 4: Purification by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its elution profile compared to the unconjugated protein.[][16]

-

Choose an appropriate IEX resin (cation or anion exchange) based on the isoelectric point (pI) of the ligand and the buffer pH.

-

Equilibrate the IEX column with a low-salt binding buffer.

-

Load the sample (after buffer exchange into the binding buffer) onto the column.

-

Wash the column with the binding buffer to remove unbound molecules.

-

Elute the bound molecules using a salt gradient or a step elution with a high-salt elution buffer.

-

Collect fractions and analyze for the presence of the desired conjugate.

Characterization of the PEG-Ligand Conjugate

Thorough characterization is essential to confirm the successful conjugation and to determine the purity and homogeneity of the product.

Protocol 5: Mass Spectrometry Analysis

Mass spectrometry is a powerful tool to confirm the covalent attachment of the PEG linker and to determine the degree of PEGylation.[3][17]

-

Prepare the purified conjugate for mass analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate).

-

For intact mass analysis, infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.[18]

-

The mass of the conjugate will be increased by the mass of the attached PEG linker. The expected mass increase for each this compound linker is approximately 350.4 Da.

-

Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate and identify different PEGylated species (e.g., mono-, di-PEGylated).[18]

Quantitative Data Summary

The following tables provide representative data for a typical conjugation reaction.

Table 1: Reaction Parameters and Efficiency

| Parameter | Value | Reference |

| Molar Ratio (PEG:EDC:NHS) | 1:5:5 | [11] |

| Molar Ratio (PEG:Ligand) | 1:1.2 | [11] |

| Activation pH | 6.0 | [10] |

| Conjugation pH | 7.4 | [10] |

| Reaction Time | 2 hours | [9] |

| Reaction Temperature | Room Temperature | [9] |

| Conjugation Efficiency | ~75% | (Typical) |

| Final Yield | ~50% | (Typical) |

Table 2: Characterization Summary

| Analysis Method | Unconjugated Ligand | PEG-Ligand Conjugate |

| SDS-PAGE | Single band at expected MW | Band shift to higher MW |

| SEC-HPLC | Single peak at specific retention time | Peak shift to earlier retention time |

| Mass Spectrometry (ESI-MS) | Observed Mass = X Da | Observed Mass = X + 350.4 Da |

Visualizations

Diagrams

References

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. scribd.com [scribd.com]

- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 4. idosi.org [idosi.org]

- 5. precisepeg.com [precisepeg.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. manuals.plus [manuals.plus]

- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. sciex.com [sciex.com]

Application Notes and Protocols for Amine-Reactive Conjugation with Bis-PEG1-C-PEG1-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG1-C-PEG1-CH2COOH is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker molecule featuring a terminal carboxylic acid. This linker is particularly valuable in bioconjugation for its ability to connect molecules of interest to primary amine groups present on biomolecules such as proteins, antibodies, and peptides. The PEG spacer enhances the solubility and stability of the resulting conjugate.[1] A primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein of interest.[1][2][3]

The core of its reactivity lies in the activation of its terminal carboxyl group, most commonly through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] This two-step process first activates the carboxyl group with EDC, which then reacts with NHS to form a more stable amine-reactive NHS ester. This activated linker can then efficiently react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) to form a stable amide bond.[4]

These application notes provide detailed protocols for the activation of this compound and its subsequent conjugation to amine-containing molecules, as well as methods for the purification and characterization of the resulting bioconjugate.

Key Applications

-

PROTAC Synthesis: As a bifunctional linker, it connects an E3 ligase ligand and a target protein ligand to form a PROTAC molecule that induces targeted protein degradation.[2][3]

-